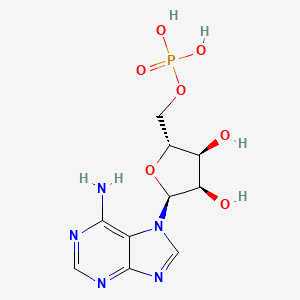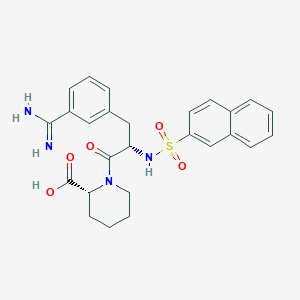![molecular formula C15H23FN2O16P2 B10776868 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is a synthetic nucleotide sugar derivative.
Preparation Methods
The synthesis of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to uridine diphosphate galactose (UDP-galactose) using UDP-glucose 4-epimerase . This enzyme catalyzes the interconversion through the transient reduction of the tightly bound cofactor NAD+
Chemical Reactions Analysis
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose undergoes various chemical reactions, including substitution and reduction reactions. The enzyme UDP-glucose 4-epimerase facilitates the stereospecific reduction of the cofactor NAD+ and the nonstereospecific hydride return during normal catalysis . Common reagents used in these reactions include NAD+ and UDP-glucose. The major products formed from these reactions are UDP-galactose and UDP-glucose .
Scientific Research Applications
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose has several scientific research applications. In chemistry, it is used to study the mechanisms of enzyme-catalyzed reactions involving nucleotide sugars. In biology, it is utilized to investigate the metabolic pathways of galactose and glucose. In medicine, this compound is of interest for its potential role in drug development and therapeutic interventions. Additionally, it has industrial applications in the production of nucleotide sugar derivatives .
Mechanism of Action
The mechanism of action of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose involves its interaction with the enzyme UDP-glucose 4-epimerase. This enzyme catalyzes the interconversion of UDP-galactose and UDP-glucose through the transient reduction of NAD+ . The molecular targets involved in this process include the active site of the enzyme and the cofactor NAD+ .
Comparison with Similar Compounds
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is similar to other nucleotide sugars such as UDP-glucose and UDP-galactose. its unique structural feature, the presence of a fluorine atom at the 4-position of the galactose moiety, distinguishes it from these compounds . This fluorine substitution can significantly alter the compound’s biochemical properties and interactions with enzymes, making it a valuable tool for studying enzyme mechanisms and metabolic pathways .
Properties
Molecular Formula |
C15H23FN2O16P2 |
|---|---|
Molecular Weight |
568.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
OAPPZHVTNHJVAL-ABVWGUQPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)F)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


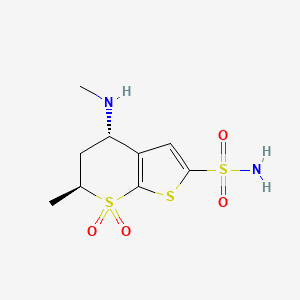
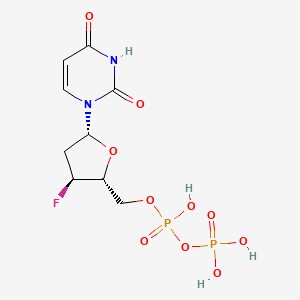
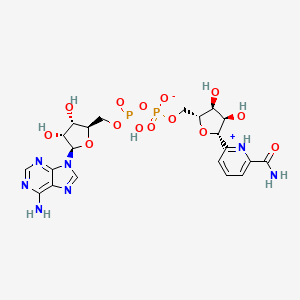


![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
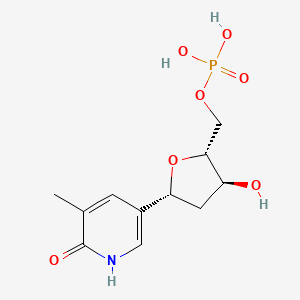
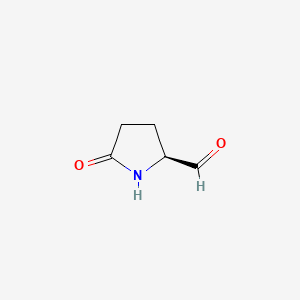
![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
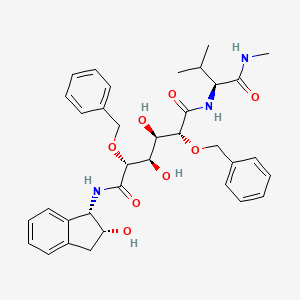
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
